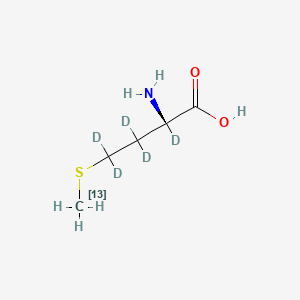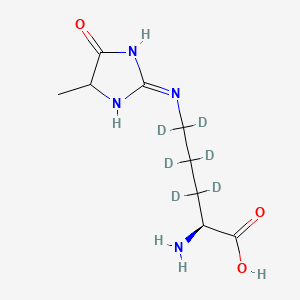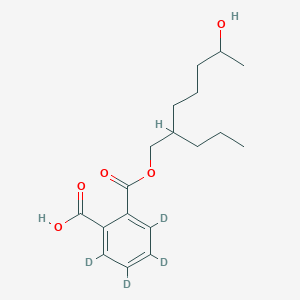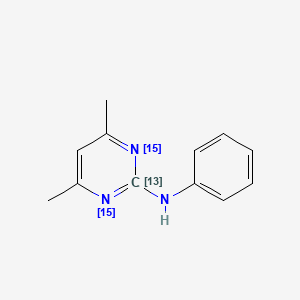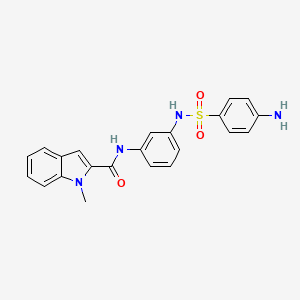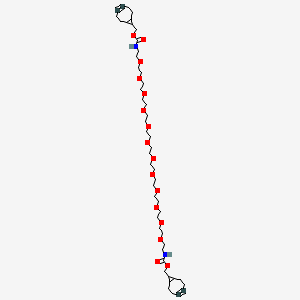
Bis-PEG12-endo-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis-PEG12-endo-BCN is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG12-endo-BCN involves the reaction of PEG12 with BCN groups. The reaction typically occurs under mild conditions, often at room temperature, to ensure the stability of the BCN group. The PEG12 chain provides flexibility and solubility, making it an ideal linker for PROTAC synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Bis-PEG12-endo-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and the synthesis of complex molecules .
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction typically occurs under mild conditions, such as room temperature, without the need for a catalyst. This makes it suitable for use in biological systems where harsh conditions are not feasible .
Major Products Formed
The major products formed from the SPAAC reaction of this compound are triazole-linked conjugates. These products are stable and can be used in various applications, including drug delivery and molecular imaging .
科学的研究の応用
Bis-PEG12-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioconjugation techniques to label and track biomolecules within cells
Medicine: Utilized in the development of targeted therapies, particularly in cancer treatment, by degrading specific oncogenic proteins
Industry: Applied in the production of advanced materials and nanotechnology, where precise molecular modifications are required
作用機序
Bis-PEG12-endo-BCN exerts its effects through the SPAAC reaction, where the BCN group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of target molecules. The PEG12 chain provides flexibility and solubility, enhancing the overall performance of the compound in various applications .
類似化合物との比較
Similar Compounds
Bis-PEG4-endo-BCN: Similar in structure but with a shorter PEG chain, affecting its solubility and flexibility
Bis-PEG8-endo-BCN: Intermediate PEG chain length, offering a balance between solubility and flexibility
Bis-PEG24-endo-BCN: Longer PEG chain, providing greater flexibility but potentially reducing the efficiency of the SPAAC reaction
Uniqueness
Bis-PEG12-endo-BCN stands out due to its optimal PEG chain length, which provides a balance between flexibility, solubility, and efficiency in the SPAAC reaction. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C48H80N2O16 |
|---|---|
分子量 |
941.2 g/mol |
IUPAC名 |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52) |
InChIキー |
NJBQOQNHLPWBSB-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


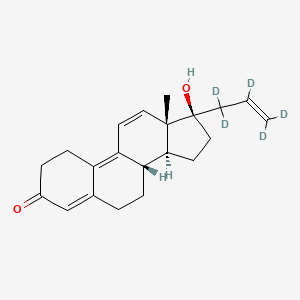
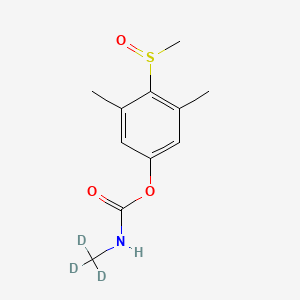

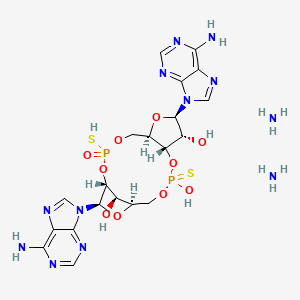
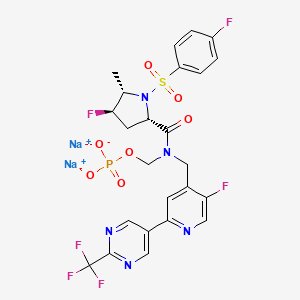
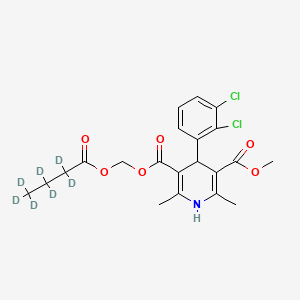
![N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)

